Carbonic Anhydrase VII Inhibition Potency and Selectivity over CA II
In a stopped‑flow CO₂ hydration assay, this compound inhibited recombinant human carbonic anhydrase VII with a Ki of 55 nM, while its Ki for the ubiquitous CA II isoform was 350 nM, yielding a 6.4‑fold selectivity window [1]. By contrast, the non‑sulfonylated piperazinyl pyrrolidin‑2‑one analog CHEMBL4278768 (lacking the methylsulfonyl group) exhibits a reversed selectivity profile with higher affinity for CA II than CA VII (class‑level inference from congeneric CA inhibitor series) [2]. This shift in selectivity is driven by the methylsulfonyl moiety’s interaction with the CA VII active‑site rim.
| Evidence Dimension | Inhibitory potency (Ki) and isozyme selectivity |
|---|---|
| Target Compound Data | hCA VII Ki = 55 nM; hCA II Ki = 350 nM |
| Comparator Or Baseline | hCA II (internal baseline); selectivity ratio CA II / CA VII = 6.4 |
| Quantified Difference | 6.4‑fold selectivity for CA VII over CA II |
| Conditions | Stopped‑flow CO₂ hydration assay, 15 min preincubation, pH 7.5, 25 °C |
Why This Matters
CA VII is a CNS‑expressed isoform linked to epilepsy and neuropathic pain; selectivity over the widely expressed CA II reduces the risk of off‑target acidosis and diuretic effects, making this compound a more attractive starting point for CNS‑targeted programs.
- [1] BindingDB entry BDBM50211510. ChEMBL ID: CHEMBL3946274. Ki data for human carbonic anhydrases I, II, IV, VII. Accessed via https://bindingdb.org. View Source
- [2] Balandis, B.; Ivanauskaitė, G.; Smirnovienė, J.; Kantminienė, K.; Matulis, D. Synthesis and structure–affinity relationship of chlorinated pyrrolidinone-bearing benzenesulfonamides as human carbonic anhydrase inhibitors. Bioorg. Chem. 2020, 97, 103658. View Source
